1,1-Dichloro-2-ethoxycyclopropane
Overview
Description
1,1-Dichloro-2-ethoxycyclopropane is a functionalized cyclopropane, characterized by a three-membered carbon ring with two chlorine atoms and an ethoxy group attached. This compound is of interest due to its unique structural features and reactivity, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2-ethoxycyclopropane can be synthesized from ethyl vinyl ether using a method involving chloroform and benzyltriethylammonium chloride. The reaction is carried out in an ice bath with vigorous stirring, followed by the addition of a 50% aqueous solution of sodium hydroxide. The mixture is then stirred at room temperature for 22 hours. The product is isolated by quenching the reaction with hydrochloric acid, followed by extraction with dichloromethane and drying with anhydrous magnesium sulfate .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloro-2-ethoxycyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropanes, while oxidation and reduction reactions can produce different cyclopropane derivatives .
Scientific Research Applications
1,1-Dichloro-2-ethoxycyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1-Dichloro-2-ethoxycyclopropane exerts its effects involves its reactivity due to the strained cyclopropane ring and the presence of electron-withdrawing chlorine atoms. These features make the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,1-Dichlorocyclopropane: Lacks the ethoxy group, making it less reactive in certain reactions.
2-Chloro-1,1-dimethoxycyclopropane: Contains methoxy groups instead of an ethoxy group, leading to different reactivity and applications.
1,1-Dibromo-2-ethoxycyclopropane: Similar structure but with bromine atoms, resulting in different chemical properties and reactivity.
Uniqueness: 1,1-Dichloro-2-ethoxycyclopropane is unique due to the presence of both chlorine atoms and an ethoxy group, which confer distinct reactivity and versatility in organic synthesis. This makes it a valuable compound for various chemical transformations and applications .
Properties
IUPAC Name |
1,1-dichloro-2-ethoxycyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c1-2-8-4-3-5(4,6)7/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGDPDUZPQLEGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300086 | |
Record name | 1,1-Dichloro-2-ethoxycyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701300086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7363-99-7 | |
Record name | 1,1-Dichloro-2-ethoxycyclopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7363-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ether, 2,2-dichlorocyclopropyl ethyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007363997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC521348 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Dichloro-2-ethoxycyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701300086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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